nucleósidos de pirimidina

Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.

In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.

These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

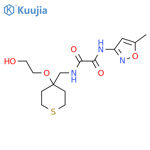

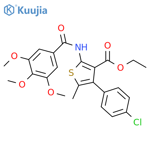

|

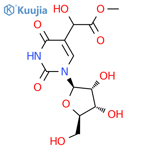

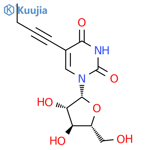

1-(b-D-Xylofuranosyl)-5-methylcytosine | 18492-10-9 | C10H15N3O5 |

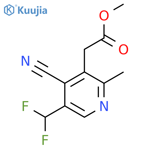

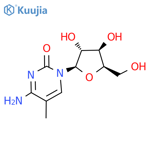

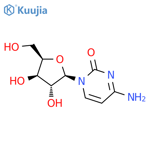

|

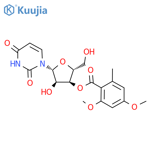

4-amino-1-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl-1,2-dihydropyrimidin-2-one | 688007-26-3 | C9H13N3O5 |

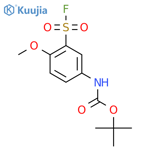

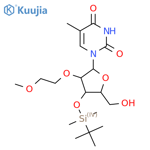

|

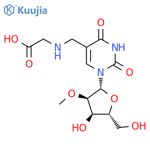

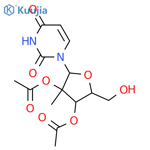

3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine | 1221967-92-5 | C19H34N2O7Si |

|

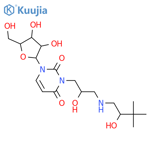

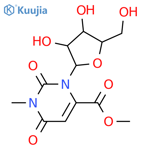

5-(Carboxyhydroxymethyl)uridine Methyl Ester | 945684-13-9 | C12H16N2O9 |

|

Kipukasin D | 948574-00-3 | C19H22N2O9 |

|

5-Carboxymethylaminomethyl-2'-O-methyluridine | 110419-13-1 | C13H19N3O8 |

|

Eximiamide B | 2021242-16-8 | C18H31N3O8 |

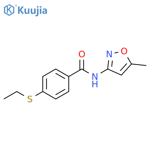

|

84558-96-3 | C13H16N2O6 | |

|

2'-C-Methyluridine; 2',3'-Di-Ac | 273935-23-2 | C14H18N2O8 |

|

Orotidine; 3N-Me, Me ester | 95843-24-6 | C12H16N2O8 |

Literatura Relacionada

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

3. Book reviews

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

Fornecedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados